molecular formula C16H14BrClN6O3S B213786 4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide

4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide

カタログ番号 B213786
分子量: 485.7 g/mol
InChIキー: VLDHWODZJCRFIJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide, also known as BAY-61-3606, is a selective inhibitor of the platelet glycoprotein VI (GPVI) receptor. The GPVI receptor is a key player in platelet activation and thrombosis, making BAY-61-3606 a promising drug candidate for the treatment of thrombotic diseases.

作用機序

4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide selectively inhibits the GPVI receptor, which is expressed on the surface of platelets and plays a crucial role in platelet activation and thrombus formation. By blocking the GPVI receptor, 4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide reduces platelet activation and aggregation, thereby preventing the formation of thrombi.
Biochemical and Physiological Effects:
4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to have a significant effect on platelet function in preclinical studies. It reduces platelet activation and aggregation, leading to a decrease in thrombus formation. 4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in thrombotic diseases.

実験室実験の利点と制限

4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide is a highly selective inhibitor of the GPVI receptor, making it a valuable tool for studying platelet function and thrombosis in vitro and in vivo. However, its selectivity may also limit its use in certain experimental settings, as other platelet receptors may also play a role in thrombus formation.

将来の方向性

There are several potential future directions for the development of 4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide as a therapeutic agent. One possibility is the development of 4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide derivatives with improved pharmacokinetic properties and efficacy. Another potential direction is the combination of 4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide with other antiplatelet agents to enhance its therapeutic effects. Finally, further studies are needed to fully understand the mechanisms of action of 4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide and its potential applications in thrombotic diseases.

合成法

4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide can be synthesized using a multistep synthetic route. The synthesis involves the condensation of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with 4-[(6-chloropyridazin-3-yl)sulfamoyl]phenylamine, followed by the addition of N,N-dimethylformamide dimethyl acetal to form the final product.

科学的研究の応用

4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in thrombotic diseases such as stroke, myocardial infarction, and deep vein thrombosis. In preclinical studies, 4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide has shown promising results in reducing platelet activation and thrombus formation without affecting hemostasis.

特性

製品名

4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide

分子式

C16H14BrClN6O3S

分子量

485.7 g/mol

IUPAC名

4-bromo-N-[4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl]-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C16H14BrClN6O3S/c1-9-14(17)15(22-24(9)2)16(25)19-10-3-5-11(6-4-10)28(26,27)23-13-8-7-12(18)20-21-13/h3-8H,1-2H3,(H,19,25)(H,21,23)

InChIキー

VLDHWODZJCRFIJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NN=C(C=C3)Cl)Br

正規SMILES

CC1=C(C(=NN1C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NN=C(C=C3)Cl)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。